
m7GpppApG
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is utilized primarily for in vitro RNA synthesis . This compound plays a crucial role in the study of mRNA translation and stability, making it a valuable tool in molecular biology and biochemistry research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of m7GpppApG involves the chemical coupling of 7-methylguanosine with adenosine and guanosine through phosphodiester bonds. The process typically requires the use of protecting groups to prevent unwanted reactions and the use of coupling agents to facilitate the formation of the phosphodiester bonds .
Industrial Production Methods
Industrial production of this compound is generally carried out under controlled laboratory conditions to ensure high purity and yield. The process involves multiple steps of purification, including chromatography, to isolate the desired product from reaction by-products .
Analyse Chemischer Reaktionen
Types of Reactions
m7GpppApG can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield its constituent nucleotides.
Phosphorylation/Dephosphorylation: It can participate in phosphorylation and dephosphorylation reactions, which are crucial for its role in mRNA synthesis and stability.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Enzymes: Such as phosphatases and kinases for phosphorylation and dephosphorylation reactions.
Chemical Coupling Agents: Such as carbodiimides for the synthesis of the compound.
Major Products Formed
The major products formed from the reactions involving this compound are its constituent nucleotides, including 7-methylguanosine, adenosine, and guanosine .
Wissenschaftliche Forschungsanwendungen
m7GpppApG has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the chemical properties and reactions of mRNA cap structures.
Biology: Utilized in the study of mRNA translation, stability, and processing.
Medicine: Investigated for its potential role in therapeutic applications, such as mRNA-based vaccines and gene therapy.
Industry: Employed in the production of synthetic mRNA for research and therapeutic purposes
Wirkmechanismus
m7GpppApG exerts its effects by mimicking the natural 5’ cap structure of eukaryotic mRNA. This cap structure is essential for the initiation of translation and protection of mRNA from degradation. The compound interacts with various proteins involved in mRNA processing, including the eukaryotic translation initiation factor 4E (eIF4E), which recognizes and binds to the cap structure . This interaction facilitates the recruitment of the ribosome to the mRNA, thereby promoting translation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
m7GpppG: Another mRNA cap analog that lacks the adenosine component.
m7GpppAp: Similar to m7GpppApG but lacks the guanosine component.
m7GpppAmp: A variant with a different nucleotide sequence.
Uniqueness
This compound is unique due to its specific trinucleotide sequence, which makes it a more accurate mimic of natural mRNA cap structures compared to other analogs. This specificity enhances its utility in studies of mRNA translation and stability .
Eigenschaften
Molekularformel |
C31H41N15O24P4 |
|---|---|
Molekulargewicht |
1131.6 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C31H41N15O24P4/c1-43-8-46(24-14(43)26(53)42-31(34)40-24)28-18(50)16(48)10(66-28)3-63-72(56,57)69-74(60,61)70-73(58,59)64-4-11-20(19(51)29(67-11)44-6-37-12-21(32)35-5-36-22(12)44)68-71(54,55)62-2-9-15(47)17(49)27(65-9)45-7-38-13-23(45)39-30(33)41-25(13)52/h5-11,15-20,27-29,47-51H,2-4H2,1H3,(H11-,32,33,34,35,36,39,40,41,42,52,53,54,55,56,57,58,59,60,61)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,27-,28-,29-/m1/s1 |
InChI-Schlüssel |
RFVDJKHUSIMMMJ-ZQWUJQRXSA-N |
Isomerische SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O |
Kanonische SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



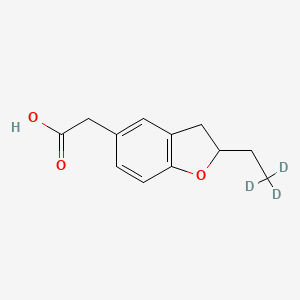
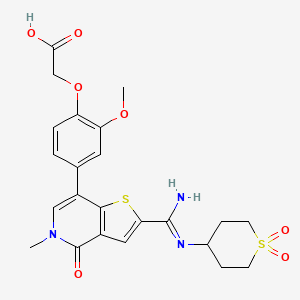
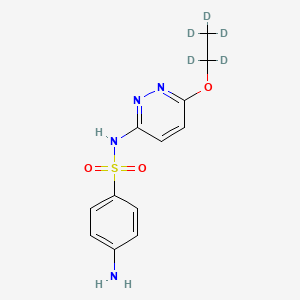
![13-Chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol](/img/structure/B12423633.png)
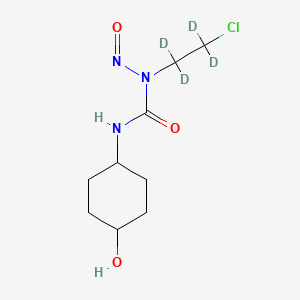
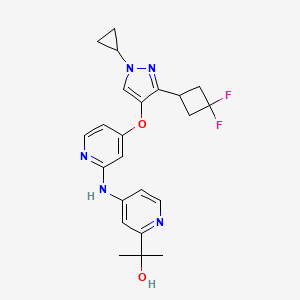
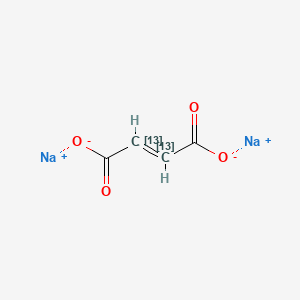
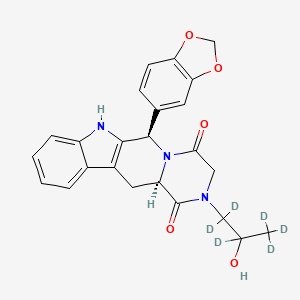
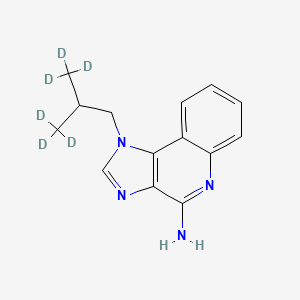
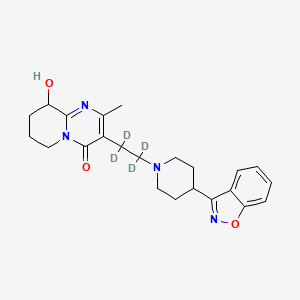
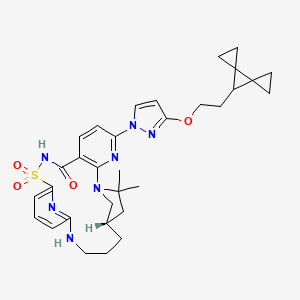
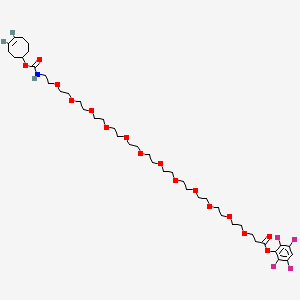
![(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide](/img/structure/B12423694.png)
